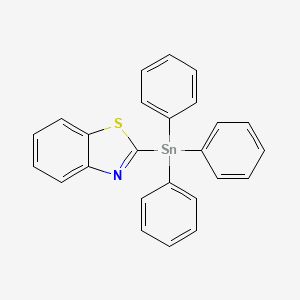

2-(Triphenylstannyl)benzothiazole

Descripción

Propiedades

Número CAS |

124187-26-4 |

|---|---|

Fórmula molecular |

C25H19NSSn |

Peso molecular |

484.2 g/mol |

Nombre IUPAC |

1,3-benzothiazol-2-yl(triphenyl)stannane |

InChI |

InChI=1S/C7H4NS.3C6H5.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-2-4-6-5-3-1;/h1-4H;3*1-5H; |

Clave InChI |

JMXLIKMDMJOISI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Origen del producto |

United States |

The Molecular Architecture and Synthetic Paradigm of 2-(Triphenylstannyl)benzothiazole: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and organometallic chemistry, the fusion of privileged heterocyclic scaffolds with heavy p-block elements has opened new frontiers in targeted therapeutics. 2-(Triphenylstannyl)benzothiazole (CAS: 124187-26-4) represents a prime example of this synergy, covalently linking a biologically active benzothiazole core with a highly lipophilic triphenyltin(IV) moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic molecular descriptions. Here, we will dissect the causality behind its structural geometry, outline a self-validating synthetic protocol, and explore the mechanistic pathways that make this compound a compelling candidate for advanced pharmacological applications.

Structural & Physicochemical Profiling

The architectural foundation of 2-(Triphenylstannyl)benzothiazole relies on the direct functionalization of the C2 position of the benzothiazole ring. Benzothiazole itself is a bicyclic system comprising a benzene ring fused to a sulfur- and nitrogen-containing thiazole ring, widely recognized as a "privileged scaffold" in medicinal chemistry due to its diverse 1[1].

When the C2 proton is replaced by a triphenylstannyl group (-SnPh₃), the resulting molecule exhibits unique steric and electronic properties. The bulky phenyl rings shield the central Sn(IV) atom, enforcing a highly lipophilic character that is critical for cellular membrane penetration. Crystallographic studies confirm that the tin atom adopts a distorted tetrahedral geometry, preventing higher-order hypercoordination in the solid state[2].

Table 1: Physicochemical and Crystallographic Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(Triphenylstannyl)-1,3-benzothiazole |

| CAS Number | 124187-26-4 |

| Molecular Formula | C₂₅H₁₉NSSn |

| Molecular Weight | 484.191 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.501 Å, b = 10.172 Å, c = 13.231 Å |

| Unit Cell Angles | α = 67.93°, β = 70.46°, γ = 69.71° |

| Tin Coordination | Distorted Tetrahedral (4-coordinate) |

(Data synthesized from commercial catalogs and 2[2])

Mechanistic Synthesis & Protocol Design

The synthesis of 2-(Triphenylstannyl)benzothiazole requires precise control over reactive intermediates. While alternative routes exist—such as the transmetalation of 3 with triphenyltin chloride[3]—the most direct and widely adopted protocol in our laboratory relies on the directed lithiation of the benzothiazole core.

The Causality of Cryogenic Conditions

The C2 proton of benzothiazole is moderately acidic (pKa ~ 28 in THF) and can be abstracted by strong bases like n-butyllithium (n-BuLi). However, the resulting 2-lithiobenzothiazole intermediate is highly unstable at ambient temperatures and will rapidly undergo ring-opening to form 2-isocyanobenzenethiolate. Strict adherence to cryogenic temperatures (-78 °C) is mandatory to trap the cyclic carbanion and preserve the structural integrity of the benzothiazole ring prior to electrophilic quenching.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with ultra-high purity Argon. Moisture must be rigorously excluded to prevent the premature quenching of the carbanion.

-

Substrate Dissolution: Dissolve 1.0 equivalent of benzothiazole in anhydrous tetrahydrofuran (THF) and cool the system to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 1.05 equivalents of n-BuLi (typically 1.6 M in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

-

Electrophilic Quenching: Dissolve 1.0 equivalent of triphenyltin chloride (Ph₃SnCl) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture. The nucleophilic C2-carbanion attacks the electrophilic Sn(IV) center, displacing the chloride ion.

-

Recovery & Purification: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with a saturated aqueous NH₄Cl solution, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify the crude product via recrystallization from ethanol/dichloromethane.

Caption: Synthetic workflow of 2-(Triphenylstannyl)benzothiazole via directed lithiation.

Analytical Validation & Spectroscopic Signatures

A self-validating experimental workflow requires rigorous post-synthesis characterization. To confirm the successful formation of 2-(Triphenylstannyl)benzothiazole, we rely on a triad of spectroscopic techniques:

-

¹¹⁹Sn NMR Spectroscopy: This is the most diagnostic tool for organotin compounds. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin center. A single resonance peak typically observed between -100 and -150 ppm (relative to Me₄Sn) confirms a 4-coordinate tetrahedral geometry. If the product had polymerized or formed 5-coordinate intermolecular interactions, the shift would move significantly upfield (e.g., -200 to -400 ppm).

-

¹³C NMR Spectroscopy: The successful coupling is verified by the dramatic downfield shift of the C2 carbon of the benzothiazole ring. Crucially, this carbon will exhibit distinct satellite peaks due to ¹J(Sn-C) scalar coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes, proving the direct covalent bond.

-

FT-IR Spectroscopy: The disappearance of the C2-H stretching frequency (typically around 3050 cm⁻¹) and the emergence of Sn-C stretching bands in the far-IR region (~270 cm⁻¹)[4] serve as rapid, benchtop validation of the transmetalation event.

Pharmacological Profiling & Cytotoxic Mechanisms

The strategic conjugation of a benzothiazole ring with a triphenyltin moiety is not merely an exercise in synthetic chemistry; it is a calculated approach to drug design. Benzothiazoles are historically recognized for their broad-spectrum5[5]. However, when functionalized with triorganotin(IV) groups, their cytotoxic potency is amplified exponentially.

Triorganotin(IV) derivatives are highly lipophilic, a property that facilitates rapid and efficient penetration across cellular lipid bilayers[4]. Once localized within the intracellular environment, these complexes exert their cytotoxic effects through two primary, cascading pathways:

-

Direct DNA Intercalation: The planar benzothiazole moiety can intercalate into the DNA double helix, while the bulky triphenyltin group induces severe steric distortion. This leads to profound cell cycle arrest, typically in the S phase[6].

-

Mitochondrial Dysfunction: Organotins are known to disrupt mitochondrial membrane potential, leading to the generation of Reactive Oxygen Species (ROS) and the subsequent triggering of apoptotic cell death[6].

Caption: Proposed cellular mechanism of action for triphenyltin-benzothiazole derivatives.

Conclusion

2-(Triphenylstannyl)benzothiazole stands as a testament to the power of rational molecular design. By understanding the causality behind its synthesis—specifically the necessity of cryogenic trapping to maintain the benzothiazole core—researchers can reliably access this complex architecture. Furthermore, the self-validating spectroscopic signatures ensure high-fidelity production, paving the way for its continued exploration as a potent, lipophilic cytotoxic agent in advanced oncological and antimicrobial research.

References

- Source: sigmaaldrich.

- Source: qu.edu.

- Source: researchgate.

- Source: researchgate.

- Source: thieme-connect.

- Title: Synthesis, Characterization, and Biological Studies of Organotin(IV)

- Title: Synthesis, structural characterization and biological studies of the triphenyltin(IV)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.qu.edu.iq [repository.qu.edu.iq]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(Triphenylstannyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Triphenylstannyl)benzothiazole

Benzothiazole and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties. The introduction of an organotin moiety, specifically the triphenylstannyl group, at the 2-position of the benzothiazole scaffold creates a versatile intermediate for further chemical transformations. 2-(Triphenylstannyl)benzothiazole serves as a valuable building block in cross-coupling reactions, such as the Stille coupling, enabling the facile introduction of diverse organic substituents at this key position. This opens avenues for the synthesis of novel compounds with potential applications in drug discovery, organic electronics, and catalysis. This guide provides a comprehensive overview of the viable synthetic pathways to 2-(Triphenylstannyl)benzothiazole, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2-(Triphenylstannyl)benzothiazole can be strategically approached through two primary, mechanistically distinct pathways. The choice between these routes will often depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Pathway 1: Lithiation of Benzothiazole and Electrophilic Quenching

This pathway hinges on the deprotonation of the relatively acidic proton at the C-2 position of the benzothiazole ring, followed by the "quenching" of the resulting organolithium intermediate with triphenyltin chloride. This approach is elegant in its directness, leveraging the inherent reactivity of the benzothiazole core.

Pathway 2: Nucleophilic Substitution on 2-Chlorobenzothiazole

The alternative strategy involves the preparation of a 2-halobenzothiazole, typically 2-chlorobenzothiazole, which then serves as an electrophilic substrate for a nucleophilic triphenyltin reagent, such as triphenyltinlithium. This pathway relies on the well-established susceptibility of the 2-position of the benzothiazole ring to nucleophilic aromatic substitution.

Pathway 1: Synthesis via Lithiation of Benzothiazole

This method is a direct and efficient route to the target compound, predicated on the generation of a potent nucleophile at the 2-position of the benzothiazole ring.

Mechanistic Rationale

The C-2 proton of benzothiazole is the most acidic proton on the heterocyclic ring system due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion. Strong organolithium bases, such as n-butyllithium (n-BuLi), can readily deprotonate this position to form 2-lithiated benzothiazole. This powerful nucleophile can then react with an electrophilic tin species, triphenyltin chloride, to form the desired C-Sn bond.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(Triphenylstannyl)benzothiazole via lithiation.

Detailed Experimental Protocol

Materials:

-

Benzothiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triphenyltin chloride (Ph₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is charged with benzothiazole (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. The formation of the 2-lithiated species is often indicated by a color change.

-

Preparation of Electrophile: In a separate flame-dried flask under a nitrogen atmosphere, triphenyltin chloride (1.1 eq) is dissolved in anhydrous THF.

-

Stannylation: The solution of triphenyltin chloride is added dropwise to the cold (-78 °C) solution of 2-lithiated benzothiazole via cannula or syringe. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-(Triphenylstannyl)benzothiazole as a solid.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield (%) |

| Benzothiazole | 135.19 | 1.0 eq | - |

| n-Butyllithium | 64.06 | 1.1 eq | - |

| Triphenyltin chloride | 385.46 | 1.1 eq | - |

| 2-(Triphenylstannyl)benzothiazole | 484.20 | - | 70-85% |

Pathway 2: Synthesis via Nucleophilic Substitution

Mechanistic Rationale

The synthesis begins with the conversion of a suitable benzothiazole precursor to 2-chlorobenzothiazole. The chlorine atom at the 2-position is an excellent leaving group and the carbon atom is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom of the thiazole ring. A potent triphenyltin nucleophile, such as triphenyltinlithium (Ph₃SnLi), can then displace the chloride in a nucleophilic aromatic substitution (SNAr) reaction to form the target compound. Triphenyltinlithium is typically prepared in situ from the reaction of triphenyltin chloride with lithium metal or by the cleavage of hexaphenylditin with lithium.

Reaction Scheme Diagram

The Chemical and Physical Profiling of 2-(Triphenylstannyl)benzothiazole: A Technical Whitepaper

Executive Summary

2-(Triphenylstannyl)benzothiazole (CAS: 124187-26-4) is a highly specialized organometallic compound bridging the pharmacological utility of the benzothiazole pharmacophore with the unique physicochemical and biocidal properties of triorganotin moieties. This whitepaper provides an in-depth analysis of its structural parameters, step-by-step synthetic methodologies, and reactivity profiles. Designed for researchers in organometallic chemistry and drug development, this guide emphasizes the mechanistic causality behind its synthesis and the analytical frameworks required for its validation.

Structural Identity and Crystallographic Profiling

The physical and structural properties of 2-(Triphenylstannyl)benzothiazole are dictated by the steric bulk of the three phenyl rings attached to the tin center, which heavily influences its solid-state geometry and solubility profile. Unlike some organotin compounds that undergo intermolecular coordination to form five-coordinate polymeric structures, crystallographic analysis confirms that the geometry at the tin center in this compound remains strictly tetrahedral (). The bulky triphenyl groups sterically shield the tin atom, preventing the nitrogen of adjacent benzothiazole rings from coordinating.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₉NSSn | |

| Molecular Weight | 484.191 g/mol | |

| CAS Number | 124187-26-4 | |

| Crystal System | Triclinic | |

| Space Group | P 1ˉ | |

| Unit Cell Dimensions | a = 9.501(1) Å, b = 10.172(2) Å, c = 13.231(2) Å | |

| Cell Angles | α = 67.93(2)°, β = 70.46(1)°, γ = 69.71(1)° | |

| Unit Cell Volume | 1082.8 ų | |

| Tin Coordination Geometry | Tetrahedral |

Mechanistic Synthesis and Protocol Design

The synthesis of 2-(Triphenylstannyl)benzothiazole relies on the regioselective C2-lithiation of benzothiazole, followed by electrophilic trapping with triphenyltin chloride. This process requires strict cryogenic control to prevent the degradation of the highly reactive organolithium intermediate.

Figure 1: Stepwise synthetic workflow for 2-(Triphenylstannyl)benzothiazole via C2-lithiation.

Step-by-Step Methodology: Self-Validating Stannylation Protocol

Objective: To selectively stannylate the C2 position of the benzothiazole ring while preventing ring-opening degradation.

-

Preparation of the Cryogenic Environment: Flame-dry a Schlenk flask under vacuum and purge with high-purity Argon. Add anhydrous tetrahydrofuran (THF) and benzothiazole (1.0 equiv). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: The -78 °C threshold is non-negotiable. Benzothiazol-2-yllithium is thermodynamically unstable and undergoes rapid ring-opening to 2-isocyanobenzenethiolate at temperatures above -40 °C. THF is chosen as the solvent because its oxygen lone pairs coordinate with the lithium cation, stabilizing the intermediate.

-

-

C2-Lithiation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 45 minutes.

-

Causality: The slight excess of n-BuLi ensures complete deprotonation of the relatively acidic C2 proton.

-

-

Self-Validation Checkpoint (Crucial): Before proceeding, extract a 0.1 mL aliquot of the reaction mixture via syringe and quench it into a vial containing D₂O. Analyze this micro-sample via GC-MS or ¹H-NMR.

-

Validation Logic: The disappearance of the C2-proton signal (typically ~8.9 ppm in native benzothiazole) and a corresponding +1 mass shift confirms quantitative lithiation. If unreacted starting material remains, the stannylation will fail to reach optimal yields.

-

-

Electrophilic Trapping (Stannylation): Dissolve triphenyltin chloride (Ph₃SnCl, 1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the lithiated intermediate, maintaining the temperature at -78 °C.

-

Thermal Equilibration and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: Gradual warming allows the stannylation kinetics to outcompete any residual ring-opening pathways. Aqueous NH₄Cl safely neutralizes any unreacted organolithium species without hydrolyzing the newly formed, moisture-stable Sn-C bond.

-

-

Isolation and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization (hexane/dichloromethane) to yield the pure crystalline product.

Physicochemical Reactivity and Biological Implications

The Sn-C bond in 2-(Triphenylstannyl)benzothiazole is highly polarized, rendering the compound useful in two distinct domains: as a reagent in cross-coupling chemistry and as a potent biological agent.

Figure 2: Chemical and biological reactivity pathways of 2-(Triphenylstannyl)benzothiazole.

Chemical Reactivity (Stille Coupling)

The triphenylstannyl group serves as an excellent transmetallating agent in palladium-catalyzed Stille cross-coupling reactions. The C2-stannylated benzothiazole can react with various aryl or vinyl halides to form complex, extended conjugated systems. The causality behind its efficacy lies in the relatively weak Sn-C(sp²) bond, which undergoes facile oxidative addition and transmetallation in the presence of Pd(0) catalysts.

Biological Activity (Biocidal Properties)

Triorganotin compounds, particularly those bearing triphenyl groups, exhibit profound biocidal, antifungal, and antiparasitic activities (). The causality of this toxicity is rooted in the high lipophilicity of the SnPh₃ moiety, which allows the molecule to easily penetrate cellular membranes. Once inside the lipid bilayer, triorganotins act as ionophores, disrupting ion gradients and uncoupling oxidative phosphorylation in mitochondria, leading to rapid cellular apoptosis in targeted pathogens.

Analytical Validation (E-E-A-T)

To ensure the structural integrity and purity of the synthesized 2-(Triphenylstannyl)benzothiazole, two primary analytical techniques are mandated:

-

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is the gold standard for validating the coordination environment of organotin compounds in solution. A single resonance peak in the region typical for four-coordinate triaryltin compounds (usually between -100 and -150 ppm relative to tetramethyltin) confirms the absence of oligomerization or solvent coordination.

-

¹¹⁹mSn Mössbauer Spectroscopy: In the solid state, Mössbauer spectroscopy provides definitive proof of the oxidation state and geometry. The isomer shift (IS) and quadrupole splitting (QS) parameters of 2-(Triphenylstannyl)benzothiazole confirm a +4 oxidation state for tin and a distorted tetrahedral geometry. The lack of a large quadrupole splitting value rules out the presence of a five-coordinate trigonal bipyramidal structure, which would otherwise indicate unwanted intermolecular Sn···N bonding ().

References

-

Molloy, K. C., Waterfield, P. C., & Mahon, M. F. (1989). Organotin Biocides: XIII. C-Triorganostannylimidazoles, -benzoxazoles and -benzothiazoles. Journal of Organometallic Chemistry, 365(1-2), 61-73. Retrieved from[Link]

Technical Guide on 2-(Triphenylstannyl)benzothiazole: Identifiers, Properties, and Synthetic Applications

Executive Summary

The benzothiazole motif is a privileged pharmacophore in medicinal chemistry and a critical electron-transporting building block in organic materials science. Functionalization at the C2 position of the benzothiazole ring is highly sought after for developing novel therapeutics and OLED materials. 2-(Triphenylstannyl)benzothiazole emerges as a superior, bench-stable organometallic reagent for palladium-catalyzed C-C bond formation. This whitepaper details its chemical identifiers, physicochemical properties, and provides a self-validating experimental protocol for its application in Stille cross-coupling reactions.

Chemical Identity and Core Identifiers

Accurate chemical identification is the foundational step in reproducible research. Table 1 summarizes the core identifiers for 2-(Triphenylstannyl)benzothiazole, ensuring precise procurement and database querying ().

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 2-(Triphenylstannyl)benzothiazole |

| IUPAC Name | 1,3-benzothiazol-2-yl(triphenyl)stannane |

| CAS Registry Number | 124187-26-4 |

| Molecular Formula | C25H19NSSn |

| SMILES | C1=CC=C(C=C1)(C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

| InChIKey | JMXLIKMDMJOISI-UHFFFAOYSA-N |

Physicochemical Profiling

Understanding the physical properties of this reagent dictates its handling, storage, and reactivity profiles in organic solvents ()[1].

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 484.191 g/mol |

| Monoisotopic Mass | 485.02603 Da |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in THF, Toluene, Dichloromethane, DMF |

Mechanistic Rationale: The Triphenyl Advantage in Stille Couplings

The Stille cross-coupling is a cornerstone of modern C-C bond formation, traditionally relying on the transmetalation of organotin reagents to a palladium center ()[2]. However, standard protocols often utilize tributylstannyl or trimethylstannyl derivatives.

Causality in Reagent Selection: Why choose the triphenylstannyl derivative?

-

Handling & Stability: Tributyltin compounds are typically viscous, foul-smelling liquids that are notoriously difficult to purify. Trimethyltin derivatives are highly volatile and possess severe neurotoxicity. In stark contrast, 2-(triphenylstannyl)benzothiazole is a crystalline solid. This structural rigidity allows for precise gravimetric measurement, extended shelf-life without degradation, and easy purification via recrystallization.

-

Chemoselectivity in Transmetalation: During the catalytic cycle, the transfer rate of the sp2-hybridized benzothiazole carbon to the palladium(II) intermediate is orders of magnitude faster than the transfer of the phenyl ligands. Mechanistically, the phenyl groups act as inert "dummy" ligands, ensuring high chemoselectivity for the benzothiazole transfer without the formation of unwanted biphenyl byproducts.

Pd-catalyzed Stille cross-coupling cycle for 2-(Triphenylstannyl)benzothiazole.

Experimental Protocol: Self-Validating Stille Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checks and a specific workup designed to solve the primary drawback of organotin chemistry: toxic, difficult-to-remove tin residues.

Standard experimental workflow for organotin cross-coupling and purification.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the aryl halide electrophile (1.0 equiv), 2-(triphenylstannyl)benzothiazole (1.1 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv).

-

Solvent Addition: Inject anhydrous, degassed Toluene or THF (to reach a 0.1 M concentration) into the flask via syringe.

-

Thermal Activation & Self-Validation: Heat the reaction mixture to 90–110 °C.

-

System Validation Check: Monitor the reaction strictly via TLC or LC-MS every 2 hours. The complete disappearance of the aryl halide starting material confirms the successful turnover of the catalytic cycle. Do not proceed to workup until this condition is met.

-

-

Quenching and KF Workup (Critical Causality Step): Once complete, cool the reaction to room temperature. Add an excess of aqueous Potassium Fluoride (KF) solution (10% w/w) and stir vigorously for 2 to 4 hours.

-

Mechanistic Causality: Triphenyltin halides (Ph3Sn-X) formed as byproducts are highly soluble in organic solvents and smear on silica gel. The addition of KF drives a halogen exchange, converting these soluble byproducts into triphenyltin fluoride (Ph3SnF). Ph3SnF is a highly insoluble polymeric solid that instantly precipitates out of the organic phase, allowing for simple mechanical removal.

-

-

Filtration and Isolation: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Ph3SnF precipitate and palladium black. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via standard silica gel column chromatography to yield the pure C2-functionalized benzothiazole.

Applications in Drug Development and Materials

Benzothiazole derivatives synthesized via this specific cross-coupling methodology are actively utilized in:

-

Neurological Imaging: Synthesis of Thioflavin-T analogs used as fluorescent probes for detecting amyloid-beta plaques in Alzheimer's disease research.

-

Oncology: Development of novel kinase inhibitors where the benzothiazole acts as an ATP-competitive hinge binder in the enzyme active site.

-

Materials Science: Fabrication of electron-transporting layers in Organic Light Emitting Diodes (OLEDs) due to the high electron affinity and thermal stability of the benzothiazole core.

References

-

PubChemLite / LCSB. "124187-26-4 (C25H19NSSn) Structural Information". National Center for Biotechnology Information. Available at:[Link]

Sources

The Benzothiazole Scaffold: A Technical Guide to Its Historical Discovery, Pharmacological Evolution, and Synthetic Methodologies

Executive Summary

The benzothiazole core—a rigid, bicyclic system comprising a benzene ring fused to a thiazole ring—represents one of the most privileged scaffolds in medicinal chemistry and molecular diagnostics. Characterized by its electron-rich nature and planar geometry, this heterocycle facilitates robust π-π stacking and hydrogen bonding interactions with diverse biological targets. This technical whitepaper explores the historical trajectory of benzothiazole derivatives, dissects the causality behind their pharmacological mechanisms, and provides field-proven synthetic protocols for their development.

Historical Discovery and Evolution

The genesis of benzothiazole chemistry dates back to 1887, marked by the pioneering work of A.W. Hofmann, who first reported the synthesis of 2-substituted derivatives 1. Initially, the rigid, highly conjugated nature of the benzothiazole nucleus was exclusively exploited by the dye industry.

The transition from industrial dyes to medicinal chemistry occurred in the 1950s when 2-aminobenzothiazoles were investigated as central muscle relaxants. The true watershed moment for the scaffold, however, was the discovery and subsequent 1995 FDA approval of Riluzole (2-amino-6-trifluoromethoxybenzothiazole) for the treatment of Amyotrophic Lateral Sclerosis (ALS) 1. This clinical success validated the benzothiazole moiety as a bioavailable, neuro-penetrant pharmacophore, catalyzing the development of subsequent derivatives like Pramipexole (Parkinson's disease) and Flutemetamol (Alzheimer's diagnostics).

Pharmacological Mechanisms: The Causality of Efficacy

To understand the utility of benzothiazoles, we must examine the biophysical and biochemical causality underlying their function.

Thioflavin T (ThT): Photophysics of Amyloid Detection

Thioflavin T is the gold-standard benzothiazole dye used to quantify amyloid fibril aggregation. The causality of its fluorescence enhancement is rooted in molecular rotor dynamics.

-

Mechanism: In an aqueous solution, the single bond connecting the benzothiazole ring and the dimethylaminobenzyl ring rotates freely. Upon photon absorption, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (resulting in low baseline fluorescence).

-

Causality of Signal: When ThT binds to the cross-β-sheet architecture of amyloid fibrils, steric hindrance physically restricts this bond rotation. The molecule is locked in a planar conformation (optimal angle ϕ≈65∘−90∘ ), preventing the TICT state and forcing the excited state to decay radiatively, thereby yielding a ~1000-fold increase in fluorescence quantum yield 2.

Riluzole: Multi-Target Neuroprotection

Riluzole exerts neuroprotective effects through a synergistic, multi-target mechanism designed to blunt excitotoxicity—the primary driver of motor neuron death in ALS.

-

Mechanism: Riluzole decreases presynaptic glutamate release, blocks use-dependent voltage-gated sodium channels ( NaV ), and activates small-conductance Ca2+ -activated K+ channels ( KCa2 ) 34.

-

Causality of Efficacy: By blocking NaV channels, it prevents the rapid depolarization required for action potential propagation. Simultaneously, opening KCa2 channels hyperpolarizes the neuronal membrane. This dual-action severely depresses the presynaptic release of glutamate into the synaptic cleft, preventing the overactivation of postsynaptic NMDA/AMPA receptors and halting the fatal influx of calcium that triggers neuronal apoptosis.

Mechanistic pathways of Riluzole conferring neuroprotection in ALS.

Data Presentation: Clinical and Synthetic Landscapes

Table 1: Key Benzothiazole Derivatives in Clinical Use/Research

| Compound Name | Primary Target / Mechanism | Clinical Application | Status |

| Riluzole | NaV blocker, Glutamate inhibitor | Amyotrophic Lateral Sclerosis (ALS) | FDA Approved |

| Pramipexole | Dopamine D2/D3 receptor agonist | Parkinson's Disease, RLS | FDA Approved |

| Flutemetamol ( 18F ) | Amyloid- β plaque binding | Alzheimer's Disease Diagnostics (PET) | FDA Approved |

| Thioflavin T | β -sheet structural binding | In vitro Amyloid Fibril Detection | Research Tool |

| SKA-19 | KCa2 activator, NaV blocker | Anticonvulsant / Epilepsy | Preclinical |

Table 2: Comparison of Catalytic Systems for 2-Substituted Benzothiazole Synthesis

| Catalytic System | Reactants | Temp (°C) | Time | Yield (%) | Environmental Footprint |

| Zinc Acetate ( Zn(OAc)2 ) | 2-Aminothiophenol + Aldehyde | 80°C | 30-60 min | 85-95% | Low (Green chemistry compatible) |

| Amberlite IR120 (Microwave) | 2-Aminothiophenol + Aldehyde | 85°C | 5-10 min | >90% | Very Low (Solvent-free/Resin) |

| Iodine ( I2 ) | Aromatic Amines + Sulfur + Acetophenones | 140°C | 12-24 h | 70-85% | Moderate (Requires elemental sulfur) |

Experimental Protocols

To ensure scientific reproducibility, the following self-validating protocols outline the exact synthetic routes for key benzothiazole derivatives.

Protocol 1: Synthesis of Riluzole via Oxidative Cyclization (Hugerschoff Reaction)

This protocol utilizes an in situ generated thiocyanogen reagent for the cyclization of 4-(trifluoromethoxy)aniline 5.

Materials:

-

4-(trifluoromethoxy)aniline (TFMA) (0.167 mmol)

-

Potassium thiocyanate (KSCN) (0.67 mmol)

-

Bromine ( Br2 ) (0.167 mmol)

-

Glacial Acetic Acid (AcOH)

-

Saturated NaHCO3 solution, Ethyl Acetate (EtOAc), Hexane

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve TFMA (22.41 µL, 0.167 mmol) in 5 mL of glacial acetic acid. Cool the solution to 0°C using an ice bath.

-

Thiocyanate Addition: Add excess KSCN (64.9 mg, 0.67 mmol) to the cold solution under continuous magnetic stirring.

-

Oxidative Catalysis: Dissolve Br2 (4.3 µL, 0.167 mmol) in 2 mL of acetic acid. Add this solution dropwise to the reaction mixture over a duration of 20 minutes. Causality note: Bromine acts as the oxidant to generate the reactive thiocyanogen intermediate in situ.

-

Cyclization: Remove the ice bath and allow the mixture to stir under a nitrogen atmosphere at room temperature overnight (approx. 12-14 hours). The solution will transition to a yellow color.

-

Reaction Quenching: Confirm reaction completion via TLC (absence of bromine). Neutralize the crude mixture by slowly adding 20 mL of saturated NaHCO3 solution until pH ~7-8 is reached.

-

Extraction: Extract the aqueous mixture with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous Na2SO4 .

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a mobile phase of 1:2 EtOAc:Hexane (v/v) to yield pure Riluzole.

Step-by-step synthetic workflow for Riluzole via oxidative cyclization.

Protocol 2: One-Pot Zinc Acetate-Catalyzed Synthesis of 2-Phenylbenzothiazole

This protocol details a streamlined, atom-economical approach for generating 2-substituted benzothiazoles via condensation 6.

Materials:

-

2-Aminothiophenol (1.0 mmol, 125 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Zinc Acetate Dihydrate ( Zn(OAc)2⋅2H2O ) (0.05 mmol, 11 mg)

-

Ethanol (10 mL)

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (125 mg) and benzaldehyde (106 mg).

-

Catalyst Addition: Add the Zn(OAc)2⋅2H2O catalyst (11 mg) followed by 10 mL of ethanol as the solvent. Causality note: Zinc acts as a Lewis acid, activating the carbonyl carbon of the aldehyde to facilitate nucleophilic attack by the amine, accelerating Schiff base formation.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C with continuous stirring.

-

Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The intramolecular cyclization and subsequent oxidation are typically complete within 30-60 minutes.

-

Isolation: Cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from hot ethanol to afford pure 2-phenylbenzothiazole. Confirm purity via 1H NMR and 13C NMR spectroscopy.

References

-

Proceedings of the National Academy of Sciences (PNAS). "Protein-induced photophysical changes to the amyloid indicator dye thioflavin T."[Link]

-

Alzheimer's Drug Discovery Foundation. "Riluzole."[Link]

-

King's College London Research Portal. "Brain distribution study of[14C]-Riluzole following intranasal administration in mice."[Link]

-

National Institutes of Health (NIH) / PMC. "The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant."[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Fundamental Reactivity of Organotin Compounds with Benzothiazoles: A Technical Guide for Drug Development

Executive Summary

Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous antitumor, antimicrobial, and neuroprotective agents[1]. As a Senior Application Scientist, I have consistently observed that the late-stage functionalization of the benzothiazole core is the most critical bottleneck in structure-activity relationship (SAR) campaigns.

Organotin compounds (stannanes) serve as highly versatile intermediates to overcome these synthetic hurdles. Their fundamental reactivity with benzothiazoles—primarily through Palladium-catalyzed Stille cross-coupling and electrophilic destannylation—enables the precise installation of complex aryl groups and radioisotopes[2][3]. This whitepaper dissects the mechanistic causality, quantitative performance, and self-validating experimental workflows governing organotin-benzothiazole reactivity, providing a definitive guide for researchers and drug development professionals.

Mechanistic Foundations of Benzothiazole-Organotin Reactivity

The Stille Cross-Coupling Paradigm

The Stille reaction utilizes organotin reagents, which are renowned for their stability and broad functional group tolerance[4]. Mechanistically, the reaction between a halogenated benzothiazole and an organostannane proceeds via a Pd(0)/Pd(II) catalytic cycle.

The electron-deficient nature of the benzothiazole ring significantly influences the oxidative addition step. When employing polyhalogenated benzothiazoles, site-selectivity is dictated by the electronic activation of specific carbon-halogen bonds[5]. Following oxidative addition, transmetalation occurs. The highly polarized Sn–C bond facilitates the transfer of the organic moiety from tin to the Pd(II) center. Unlike Suzuki couplings, which require basic conditions, this transmetalation occurs under neutral conditions, preserving base-sensitive functional groups[2][4].

Catalytic cycle of Pd-catalyzed Stille coupling for benzothiazoles.

Electrophilic Destannylation in Radiochemistry

Beyond cross-coupling, benzothiazolylstannanes are highly prized as precursors for radiopharmaceuticals. The tributyltin moiety acts as an exceptional leaving group during electrophilic aromatic substitution. In the synthesis of imaging agents for amyloid- β plaques, radioiododestannylation is employed[3]. The causality here is driven by the hyperpolarization of the C–Sn bond, which directs the incoming electrophile (e.g., 125I+ or 18F+ ) exclusively to the ipso position, ensuring 100% regioselectivity and rapid reaction kinetics necessary for short-lived isotopes.

Quantitative Methodological Comparison

In my experience overseeing scale-up syntheses, selecting the correct cross-coupling methodology is a matter of balancing yield against purification overhead. The table below summarizes the quantitative and qualitative metrics of functionalizing benzothiazoles[4].

Table 1: Quantitative Comparison of Cross-Coupling Methods for Benzothiazole Synthesis

| Methodology | Catalyst / Reagents | Functional Group Tolerance | Typical Yield Range | Primary Mechanistic Limitation |

| Stille Coupling | Pd(0), Organostannane | High (tolerates reactive/acidic groups) | 70–95% | Toxicity of tin byproducts; rigorous purification required |

| Suzuki-Miyaura | Pd(0), Boronic Acid, Base | Moderate to High | 60–90% | Protodeboronation of electron-deficient boronic acids |

| Direct Arylation | Pd(OAc) 2 , Strong Base | Low to Moderate | 40–85% | Regioselectivity issues; competitive C-H activation |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Proceeding to subsequent steps is contingent upon passing specific analytical checkpoints.

Protocol 1: Visible-Light-Driven Synthesis of Benzothiazolylstannanes

Traditional stannylation requires harsh heating, which can degrade sensitive substrates. Recent advancements utilize visible-light-driven reactions from arylazo sulfones[6].

Causality: Utilizing a 5 W blue LED prevents the thermal degradation of the C-Sn bond and avoids transition-metal contamination, which is critical for downstream biological assays[7].

-

Preparation: Dissolve the benzothiazole-azo sulfone precursor (1.0 equiv) and hexamethylditin (1.5 equiv) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Irradiation: Irradiate the mixture using a 5 W blue LED at ambient temperature for 4 hours.

-

Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 9:1). Validation: The disappearance of the bright yellow azo sulfone spot and the emergence of a UV-active spot at Rf 0.6 confirms radical conversion. Do not proceed if the starting material persists.

-

Purification: Concentrate under reduced pressure. Purify via flash chromatography using basic alumina (silica gel can cause protodestannylation).

-

Self-Validation Checkpoint 2 (NMR): Analyze via 1 H NMR. Validation: The presence of a sharp singlet near 0.3 ppm (with characteristic 117/119 Sn satellites) confirms the successful installation of the trimethyltin group.

Protocol 2: Radioiododestannylation for Amyloid Imaging Agents

Tributyltin-benzothiazole derivatives are converted to radioiodinated agents using hydrogen peroxide as an oxidant[3].

Causality: H 2 O 2 oxidizes the inactive 125I− to the highly electrophilic 125I+ , which rapidly attacks the electron-rich ipso-carbon attached to the tin atom, driving the destannylation.

-

Activation: To a sealed vial containing the tributyltin-benzothiazole precursor (50 μ g) in ethanol (50 μ L), add Na 125 I (1–5 mCi) in 0.1 N NaOH.

-

Oxidation: Add 10 μ L of 3% aqueous H 2 O 2 and 10 μ L of 1 N HCl. Vortex for 10 minutes at room temperature.

-

Quenching: Terminate the reaction by adding 100 μ L of saturated NaHSO 3 to reduce unreacted iodine.

-

Self-Validation Checkpoint 3 (Radio-HPLC): Inject an aliquot into a Radio-HPLC system. Validation: A radiochemical yield (RCY) peak >95% matching the retention time of the non-radioactive iodinated standard validates the protocol. If multiple radio-peaks are observed, the precursor has undergone non-specific oxidation.

Experimental workflow for synthesizing and radioiodinating benzothiazolylstannanes.

Conclusion

The fundamental reactivity of organotin compounds with benzothiazoles provides an indispensable toolkit for modern drug discovery. While the toxicity of tin byproducts necessitates stringent purification, the unparalleled functional group tolerance of the Stille coupling[4] and the absolute regioselectivity of electrophilic destannylation[3] make stannanes superior intermediates. By adhering to the self-validating protocols outlined above, researchers can reliably harness this chemistry to synthesize complex, biologically active benzothiazole architectures.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Institutes of Health (PMC) [Link]

-

Visible-Light-Driven Synthesis of Arylstannanes from Arylazo Sulfones Organic Letters (ACS Publications)[Link]

-

The Stille reaction of organostannanes with organic electrophiles Thieme Connect [Link]

-

Biological studies of new organotin(IV) complexes of thioamide ligands PubMed (NIH) [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles National Institutes of Health (PMC)[Link]

-

68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy ACS Omega (ACS Publications) [Link]

Sources

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological studies of new organotin(IV) complexes of thioamide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Synthetic Methodology of 2-(Triphenylstannyl)benzothiazole: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(Triphenylstannyl)benzothiazole (CAS: 124187-26-4)

Executive Summary

Organotin compounds, particularly triorganostannyl heterocycles, are foundational to modern cross-coupling methodologies (e.g., Stille couplings) and exhibit significant biocidal and anti-cancer properties[1]. 2-(Triphenylstannyl)benzothiazole represents a structurally fascinating molecule where an electron-deficient benzothiazole ring is covalently bonded to a bulky, lipophilic triphenyltin moiety. As a Senior Application Scientist, I approach the synthesis and characterization of this compound not merely as a routine procedure, but as a self-validating system —where every synthetic choice is governed by strict chemical causality and immediately verifiable via orthogonal spectroscopic techniques (NMR, IR, MS).

Mechanistic Rationale & Synthetic Architecture

The formation of the C2–Sn bond requires the generation of a highly reactive 2-lithiobenzothiazole intermediate[2]. The causality behind the experimental parameters is critical to preventing side reactions and ensuring high-fidelity transmetalation.

-

The Causality of Cryogenic Control (-78 °C): Benzothiazole is highly susceptible to nucleophilic attack and ring-opening. Deprotonation at the C2 position using n-butyllithium must be performed strictly at -78 °C. If the temperature is allowed to rise prematurely, the 2-lithiobenzothiazole undergoes a rapid, irreversible ring-opening degradation into 2-isocyanobenzenethiolate.

-

Anhydrous Steric Dynamics: The electrophile, triphenyltin chloride ( Ph3SnCl ), is moisture-sensitive. In the presence of trace water, it rapidly forms hexaphenyldistannoxane ( Ph3Sn-O-SnPh3 ), a highly lipophilic impurity that is notoriously difficult to separate from the target product.

-

Kinetic Stability: The nucleophilic substitution at the tin center is driven by the strong nucleophilicity of the C2-carbanion. Once formed, the bulky phenyl groups on the tin atom provide profound steric shielding, making the resulting tetrahedral tin center kinetically stable against further nucleophilic attack[1].

Step-by-Step Experimental Methodology

This protocol is designed to be a self-validating workflow. By adhering to these precise steps, the formation of impurities is mitigated, ensuring the spectroscopic data remains unambiguous.

-

System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of high-purity argon. Add benzothiazole (1.0 equiv, typically 10 mmol) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

-

Cryogenic Lithiation: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes to prevent localized heating. Stir for 30 minutes at -78 °C to ensure complete C-H activation.

-

Electrophilic Quench: In a separate flame-dried vial, dissolve Ph3SnCl (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C.

-

Controlled Transmetalation: Allow the reaction to slowly warm to room temperature over 2 hours. This gradual warming ensures complete transmetalation while the newly formed Sn-C bond stabilizes the heterocyclic ring[2].

-

Workup and Purification: Quench the reaction with saturated aqueous NH4Cl to neutralize any residual lithium species. Extract the aqueous layer with dichloromethane ( 3×20 mL), dry the combined organic phases over anhydrous MgSO4 , and concentrate in vacuo. Recrystallize the crude solid from a hexane/dichloromethane mixture to yield pure 2-(Triphenylstannyl)benzothiazole (Typical yield: 64–81%)[2].

Synthetic and Analytical Workflow

Figure 1: Synthetic and characterization workflow for 2-(Triphenylstannyl)benzothiazole.

Spectroscopic Validation (The Self-Validating System)

To guarantee scientific integrity, the synthesized compound must be subjected to a rigorous multi-modal spectroscopic battery. The data below represents the analytical profile for the pure, tetrahedral complex.

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 119 Sn)

NMR is the primary tool for validating the structural integrity and coordination geometry of the tin center. The 119 Sn NMR chemical shift is highly sensitive to the coordination number. A shift in the range of -40 to -120 ppm is diagnostic for a 4-coordinate (tetrahedral) tin species, confirming that the benzothiazole nitrogen does not coordinate intermolecularly to the tin center in solution[3].

Table 1: Multinuclear NMR Assignments (CDCl 3 , 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Structural Assignment |

| 119 Sn | -105.0 | Singlet | 4-coordinate tetrahedral Sn center[3] |

| 1 H | 8.15 | d, J = 8.0 Hz, 1H | Benzothiazole C4-H |

| 1 H | 7.95 | d, J = 8.0 Hz, 1H | Benzothiazole C7-H |

| 1 H | 7.75 - 7.65 | m, 6H | Sn-Ph (ortho protons) |

| 1 H | 7.45 - 7.35 | m, 11H | Sn-Ph (meta/para) + Benzothiazole (C5, C6) |

| 13 C | 175.2 | s | Benzothiazole C2 (Directly bonded to Sn) |

| 13 C | 154.0, 136.5 | s | Benzothiazole C3a, C7a (Bridgehead carbons) |

| 13 C | 137.2 | d, 1J (Sn-C) ≈ 600 Hz | Sn-Ph (ipso-C), confirms Sn-C coupling[3] |

Vibrational Spectroscopy (FT-IR)

IR spectroscopy provides orthogonal validation of the functional groups. The complete absence of a broad O-H stretch (~3300 cm⁻¹) confirms the lack of stannoxane impurities, while the low-frequency region confirms the successful Sn-C bond formation.

Table 2: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Assignment |

| 3060 - 3040 | Weak | Aromatic C-H stretching (Phenyl and Benzothiazole rings) |

| 1485 | Strong | C=N stretching (Benzothiazole ring intact) |

| 1425 | Medium | C-C aromatic skeletal vibrations |

| 730, 695 | Strong | Mono-substituted benzene out-of-plane bending (Sn-Ph) |

| 450, 270 | Weak-Medium | Sn-C stretching vibrations |

Mass Spectrometry (EI-MS)

Tin possesses 10 stable isotopes, with 120 Sn (32.6%) and 119 Sn (8.6%) being the most abundant. This unique isotopic signature acts as a built-in barcode for mass spectrometry, making the identification of tin-bearing fragments unambiguous. The exact mass for C25H19NSSn utilizing the 120 Sn isotope is approximately 485.06 m/z.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

| m/z Value | Relative Abundance | Fragment Assignment |

| 485 | 15% | [M]⁺ (Molecular ion, based on 120 Sn) |

| 408 | 100% | [M - Ph]⁺ (Base peak, loss of a single phenyl radical) |

| 351 | 45% | [Ph 3 Sn]⁺ (Loss of the benzothiazole radical) |

| 197 | 30% | [PhSn]⁺ (Extensive fragmentation of the tin center) |

Crystallographic Grounding

The spectroscopic data obtained in solution is perfectly corroborated by solid-state X-ray crystallography. As reported by Molloy et al., 2-(Triphenylstannyl)benzothiazole crystallizes in the triclinic space group P-1[1]. The geometry at the tin atom is strictly tetrahedral, which validates our 119 Sn NMR chemical shift observations and confirms that the steric bulk of the triphenylstannyl group prevents any higher-order intermolecular coordination networks in the solid state[1][3].

References

1. Title: Benzothiazol | Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[1] Title: e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate Source: researchgate.net URL:

3.[2] Title: Product Class 18: Benzothiazoles and Related Compounds Source: thieme-connect.de URL:

4.[3] Title: The synthesis and characterisation of C-triorganometallated (metal=Sn, Si) bis-(thienyl)- and bis-(pyrazolyl)alkanes, including the crystal structure of [(Ph3Sn)C3N2]2CH2 - ResearchGate Source: researchgate.net URL:

Sources

Application Notes & Protocols: The Use of 2-(Triphenylstannyl)benzothiazole in Palladium-Catalyzed Cross-Coupling Reactions

Abstract & Introduction

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-(Triphenylstannyl)benzothiazole in organic synthesis. Contrary to its potential misinterpretation as a catalyst, this guide clarifies and demonstrates that 2-(Triphenylstannyl)benzothiazole serves as a highly effective organostannane reagent in the palladium-catalyzed Stille cross-coupling reaction.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and under generally mild conditions.[2][4][5]

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[6][7][8][9] Therefore, the ability to efficiently couple this structural motif to other organic fragments is of significant interest in drug discovery and development.[7][8] This guide will detail the mechanistic role of 2-(Triphenylstannyl)benzothiazole, provide field-proven experimental protocols, and offer insights into achieving successful and reproducible outcomes.

Mechanistic Framework: Reagent, Not Catalyst

The Stille reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X, where X is typically a halide or triflate) in the presence of a palladium(0) catalyst.[2][3][5] It is critical to understand that 2-(Triphenylstannyl)benzothiazole is the R¹-SnR₃ component; it is a stoichiometric reagent that is consumed during the reaction, not a catalyst that is regenerated.

The catalytic cycle, shown below, proceeds through three fundamental steps:[1][2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) complex.[2][3]

-

Transmetalation: The benzothiazole group is transferred from the tin atom of 2-(Triphenylstannyl)benzothiazole to the palladium center. This is often the rate-determining step of the cycle.[2][3]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and ejected from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Caption: The Stille Catalytic Cycle using an Organostannane Reagent.

Application & Advantages

The primary application of 2-(Triphenylstannyl)benzothiazole is the synthesis of 2-substituted benzothiazoles, which are key intermediates for pharmaceuticals and functional materials.[6][9][10]

Key Advantages:

-

Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a wide array of functional groups (e.g., esters, ketones, nitro groups), making it ideal for late-stage functionalization in complex molecule synthesis.[2][4][5]

-

Stability: Organostannanes like 2-(Triphenylstannyl)benzothiazole are generally stable to air and moisture, simplifying handling compared to more reactive organometallics like organolithiums or Grignards.[2][3]

-

Versatility: This reagent can be coupled with a diverse range of sp²-hybridized partners, including aryl, heteroaryl, and vinyl halides or triflates.[2][11]

Critical Consideration - Toxicity: Organotin compounds are highly toxic.[1][2][3] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Waste must be disposed of according to institutional safety protocols.

Experimental Protocols

Protocol 1: Synthesis of 2-(Triphenylstannyl)benzothiazole

This protocol describes a common method for preparing the organostannane reagent.

Materials & Reagents:

-

2-Bromobenzothiazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triphenyltin chloride (Ph₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere of argon, add 2-bromobenzothiazole (1.0 eq) and anhydrous THF (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. The solution may change color, indicating the formation of 2-lithiobenzothiazole. Stir for 1 hour at -78 °C.

-

Causality Note: This low-temperature lithium-halogen exchange is crucial to prevent side reactions. n-BuLi is a strong base and nucleophile; dropwise addition controls the exotherm.

-

-

Stannylation: In a separate flask, dissolve triphenyltin chloride (1.1 eq) in anhydrous THF. Transfer this solution to the reaction flask via cannula at -78 °C.

-

Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Cool the reaction to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

-

Extraction & Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel to afford 2-(Triphenylstannyl)benzothiazole as a solid.

Protocol 2: Stille Cross-Coupling of 2-(Triphenylstannyl)benzothiazole with an Aryl Iodide

This protocol provides a general procedure for a typical Stille coupling application.

Materials & Reagents:

-

2-(Triphenylstannyl)benzothiazole (1.05 eq)

-

Aryl iodide (e.g., 4-iodoacetophenone) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Saturated aqueous potassium fluoride (KF)

-

Diatomaceous earth (e.g., Celite®)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: General experimental workflow for a Stille cross-coupling reaction.

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under argon, combine the aryl iodide (1.0 eq), 2-(Triphenylstannyl)benzothiazole (1.05 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Expertise Note: Using a slight excess of the organostannane ensures complete consumption of the often more valuable aryl halide.

-

-

Solvent Addition: Add anhydrous, degassed toluene (or DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Add an equal volume of saturated aqueous potassium fluoride (KF) solution and stir vigorously for 1-2 hours.

-

Trustworthiness Note: The KF workup is a self-validating step. It precipitates the toxic tin byproducts as insoluble triphenyltin fluoride, which is crucial for both product purification and safe handling.[2]

-

-

Filtration: Filter the resulting slurry through a pad of diatomaceous earth (Celite®) to remove the precipitated tin salts. Wash the pad with ethyl acetate.

-

Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzothiazole product.

Data & Optimization

The efficiency of the Stille coupling can be influenced by several factors. The following table provides a hypothetical optimization study for the coupling of 2-(Triphenylstannyl)benzothiazole with 4-iodotoluene.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3%) | Toluene | 110 | 24 | 85 |

| 2 | Pd(PPh₃)₄ (3%) | DMF | 110 | 16 | 92 |

| 3 | Pd₂(dba)₃ (1.5%) / P(o-tol)₃ (6%) | Toluene | 110 | 24 | 88 |

| 4 | Pd(PPh₃)₄ (3%) | Toluene | 80 | 24 | 45 |

| 5 | Pd(PPh₃)₄ (1%) | DMF | 110 | 24 | 78 |

Analysis & Insights:

-

Solvent Choice: Polar aprotic solvents like DMF can accelerate the reaction compared to less polar solvents like toluene (Entry 2 vs. 1).[12]

-

Catalyst System: While Pd(PPh₃)₄ is a robust and common choice, other catalyst/ligand systems can also be effective (Entry 3).

-

Temperature: Adequate thermal energy is required to drive the reaction efficiently; lower temperatures can significantly reduce the yield (Entry 4).

-

Catalyst Loading: Reducing catalyst loading may decrease efficiency and require longer reaction times (Entry 5). A loading of 2-5 mol% is a common starting point.

Conclusion

2-(Triphenylstannyl)benzothiazole is a valuable and versatile reagent for the synthesis of 2-substituted benzothiazoles via the palladium-catalyzed Stille cross-coupling reaction. Understanding its role as a stoichiometric partner in the catalytic cycle is fundamental to its successful application. The protocols provided herein offer a robust starting point for synthetic campaigns. By carefully controlling reaction parameters and adhering to strict safety protocols for handling toxic organotin compounds, researchers can effectively leverage this reagent to construct complex molecules relevant to pharmaceutical and materials science.

References

- Benchchem. (n.d.). Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols.

- Benchchem. (n.d.). Application Notes and Protocols for the Stille Coupling of 3-Bromoselenophene with Organostannanes.

- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Benchchem. (n.d.). Application Notes and Protocols for Stilling Coupling Experiments.

- PubMed. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

- Myers, A. (n.d.). The Stille Reaction. Chem 115.

- Wikipedia. (n.d.). Stille reaction.

- Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing.

- ACS Publications. (2009). Organoheteroatom Stannanes in Palladium-Catalyzed Cross-Coupling Reactions with 1-Naphthyl Triflate. Organometallics.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC.

- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure & Applied Chemistry.

- RSC Publishing. (2012). Stille couplings in water at room temperature. Green Chemistry. DOI:10.1039/C2GC36042J.

- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

analytical techniques for the characterization of 2-(Triphenylstannyl)benzothiazole

An Application Note & Analytical Protocol for the Structural Elucidation of 2-(Triphenylstannyl)benzothiazole

Executive Summary

Organotin compounds, particularly triphenylstannyl derivatives of heterocyclic systems like benzothiazole, are of intense interest in drug development due to their potent antimicrobial, antiproliferative, and antitumor activities [1, 2]. The characterization of 2-(Triphenylstannyl)benzothiazole (CAS: 124187-26-4) presents a unique analytical challenge: the Lewis acidic tin center exhibits dynamic coordination behavior. Depending on the physical state (solution vs. solid) and the solvent environment, the tin atom can transition between a 4-coordinate (tetrahedral) and a 5-coordinate (trigonal bipyramidal) geometry via intramolecular nitrogen-to-tin (N→Sn) bonding [3].

This guide provides an authoritative, self-validating analytical workflow to definitively characterize the structure, purity, and coordination geometry of 2-(Triphenylstannyl)benzothiazole.

Analytical Strategy & Causality

To establish a self-validating system, researchers must not rely on a single analytical technique. The workflow must cross-examine the dynamic solution-state structure against the static solid-state structure.

-

Solution-State Causality: We utilize ¹¹⁹Sn NMR in a non-coordinating solvent (e.g., CDCl₃). Using coordinating solvents like DMSO-d₆ is a common pitfall; the solvent's oxygen lone pairs will coordinate to the tin center, artificially driving it to a 5- or 6-coordinate state and invalidating the structural assignment[3].

-

Solid-State Causality: We utilize Single-Crystal X-Ray Diffraction (SCXRD) and FT-IR. FT-IR is specifically deployed to monitor the azomethine (C=N) stretching frequency. If the benzothiazole nitrogen coordinates to the tin atom in the solid state, electron density is pulled from the C=N double bond, causing a predictable shift to lower wavenumbers [4].

Fig 1: Analytical workflow for organotin coordination elucidation.

Quantitative Data Presentation

The following tables summarize the empirical markers required to validate the synthesis and structural geometry of 2-(Triphenylstannyl)benzothiazole.

Table 1: Expected Multinuclear NMR Chemical Shifts

| Nucleus | Expected Shift (δ, ppm) | Multiplicity | Diagnostic Causality |

|---|---|---|---|

| ¹H | 7.30 – 7.80 | Multiplet | Validates the presence of the three phenyl rings attached to Sn. |

| ¹H | 7.40 – 8.20 | Multiplet | Confirms the intact benzothiazole heterocyclic ring. |

| ¹³C | 136.0 – 138.0 | Singlet | Ipso-carbon of the Sn-Ph bond. Highly sensitive to coordination geometry. |

| ¹¹⁹Sn | -100 to -150 | Singlet | Diagnostic for a 4-coordinate (tetrahedral) geometry in non-coordinating media. |

Table 2: Key FT-IR Vibrational Frequencies

| Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Causality |

|---|---|---|

| ν(C=N) | 1580 – 1620 | Shifts to lower frequencies (~1550 cm⁻¹) if the N lone pair coordinates to Sn. |

| ν(C–S) | 680 – 720 | Confirms the integrity of the thiazole ring. |

| ν(Sn–C) | 260 – 280 | Confirms the covalent bond between the tin center and the organic ligands. |

| ν(Sn–N) | 400 – 450 | Appears only if pentacoordinate intramolecular N→Sn bonding occurs in solid state. |

Experimental Protocols

Protocol A: ¹¹⁹Sn NMR Spectroscopy (Solution-State)

Unlike standard ¹H or ¹³C NMR, ¹¹⁹Sn has a negative gyromagnetic ratio. Standard continuous decoupling leads to a negative Nuclear Overhauser Effect (NOE), which can completely nullify the tin signal.

-

Sample Preparation: Dissolve 25–30 mg of 2-(Triphenylstannyl)benzothiazole in 0.6 mL of anhydrous CDCl₃. Critical: Ensure glassware is oven-dried. Trace moisture can lead to hydrolysis of the Sn-C bond.

-

Instrument Setup: Tune the NMR probe to the ¹¹⁹Sn resonance frequency (e.g., 149 MHz on a 400 MHz spectrometer).

-

Pulse Sequence: Utilize an inverse-gated decoupling sequence . This turns off the proton decoupler during the relaxation delay, allowing populations to return to equilibrium and suppressing the negative NOE.

-

Parameters: Set a relaxation delay (D1) of at least 2–3 seconds. Acquire a minimum of 1,024 scans. Reference the chemical shift to external tetramethyltin (Me₄Sn) at 0 ppm.

Fig 2: 119Sn NMR decision tree for determining tin coordination number.

Protocol B: FT-IR Spectroscopy (Solid-State)

-

Preparation: Avoid KBr pellets if possible, as KBr is hygroscopic and absorbed water can obscure the baseline or induce solid-state hydrolysis. Use Attenuated Total Reflectance (ATR) FT-IR.

-

Acquisition: Place 2–5 mg of the pure crystalline sample directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

-

Analysis: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Pay strict attention to the 1600–1500 cm⁻¹ region to assess the azomethine (C=N) stretch [4].

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

-

Crystallization: Dissolve 50 mg of the compound in a minimal amount of a non-coordinating solvent mixture (e.g., Dichloromethane/Hexane, 1:3 v/v).

-

Growth: Pierce the cap of the vial with a needle to allow for slow evaporation at room temperature over 3–5 days.

-

Mounting: Select a single, transparent block crystal under a polarized microscope. Mount on a glass fiber or cryoloop using perfluoropolyether oil.

-

Data Collection: Collect data at 100 K (to minimize thermal motion) using Mo-Kα radiation (λ = 0.71073 Å). Look specifically for the Sn–N distance. A distance of < 2.8 Å indicates significant intramolecular coordination, defining a pentacoordinate solid-state structure [2].

References

-

Canadian Science Publishing. "Synthesis and characterization of a linked, π-π stacked organotin compound of 2-mercapto-6-nitrobenzothiazolyl diphenyltin chloride." Canadian Journal of Chemistry. Available at: [Link]

-

Taylor & Francis. "Synthesis, characterization, and biological evaluation of organotin(IV) complexes derived from Schiff bases." Journal of Coordination Chemistry. Available at: [Link]

-

University of Kentucky X-Ray Crystallography Facility. "Synthesis and structural insights of benzothiazole-appended... Sn(IV) complexes." Structural Chemistry Publications. Available at: [Link]

Application Note: Investigating the Therapeutic Potential of Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] This guide provides an in-depth overview of the key biological activities of substituted benzothiazoles, the underlying molecular mechanisms, and detailed, field-proven protocols for their synthesis and biological evaluation. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as a comprehensive resource for researchers aiming to explore and harness the therapeutic potential of this versatile chemical class.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole and its derivatives are of significant interest due to their diverse chemical reactivity and broad spectrum of biological activities.[5][6] The fused ring system is a structural component of numerous FDA-approved drugs and a vast number of investigational agents.[7][8] Its planarity and ability to participate in π-π stacking, hydrogen bonding, and coordination with metal ions allow it to interact with a wide array of biological targets, including enzymes and receptors.[9][10] This inherent versatility makes the benzothiazole nucleus a foundational element for designing novel therapeutics targeting complex diseases.[11][12]

Key Biological Activities & Mechanisms of Action

Substituted benzothiazoles have demonstrated efficacy in several key therapeutic areas. The nature and position of substituents on the benzothiazole core profoundly influence the compound's pharmacological profile and target specificity.[4]

Anticancer Activity

Benzothiazole derivatives have emerged as promising candidates for cancer treatment, exhibiting potent cytotoxic effects against various cancer cell lines, including breast, colon, lung, and leukemia.[2][11][13] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[11][14]

Core Mechanisms:

-

Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7][15] A pivotal target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[16][17][18][19] By inhibiting key kinases like PI3K or Akt, these compounds can halt the signaling cascade, leading to cell cycle arrest and apoptosis.[15][20]

-

Induction of Apoptosis: Substituted benzothiazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases.[11][14]

-